N-(3-bromo-2-methylphenyl)acetamide
Overview
Description
N-(3-bromo-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-bromo-2-methylphenyl)acetamide can be synthesized from 2-bromo-3-methylaniline and acetic anhydride . The reaction typically involves the following steps:
Starting Materials: 2-bromo-3-methylaniline and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, at room temperature.
Procedure: The 2-bromo-3-methylaniline is dissolved in a suitable solvent, such as dichloromethane. Acetic anhydride and pyridine are then added to the solution. The reaction mixture is stirred at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethylformamide, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include N-(3-azido-2-methylphenyl)acetamide or N-(3-thiocyanato-2-methylphenyl)acetamide.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include N-(3-bromo-2-methylphenyl)ethylamine.
Scientific Research Applications
N-(3-bromo-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(3-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-chloro-2-methylphenyl)acetamide: This compound has a similar structure but with an additional chlorine atom at the 3-position.
2-bromo-N-(3-methylphenyl)acetamide: This compound lacks the methyl group at the 2-position.
Uniqueness
N-(3-bromo-2-methylphenyl)acetamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-bromo-2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAPEVMVBWRSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400104 | |
Record name | N-(3-bromo-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54879-19-5 | |
Record name | N-(3-bromo-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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